

Physical and chemical properties of 5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Phenylthiophene-2-carboxylic acid

Cat. No.: B091772

[Get Quote](#)

An In-Depth Technical Guide to **5-Phenylthiophene-2-Carboxylic Acid**: Properties, Reactivity, and Applications

Abstract

5-Phenylthiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene core substituted with a phenyl group and a carboxylic acid. This unique arrangement of aromatic and functional groups imparts valuable electronic and chemical properties, establishing it as a significant building block in both medicinal chemistry and materials science. Its rigid, conjugated structure serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain, and as a key component in the synthesis of advanced organic electronic materials such as conductive polymers. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and a discussion of its primary applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Overview and Physicochemical Properties

5-Phenylthiophene-2-carboxylic acid (CAS No. 19163-24-7) is an off-white crystalline solid.

[1] The molecule consists of a central five-membered thiophene ring, which is an electron-rich

aromatic heterocycle.[2] The phenyl group at the 5-position and the carboxylic acid at the 2-position create a conjugated system that influences the compound's electronic characteristics and reactivity. The carboxylic acid moiety allows for a range of classical derivatization reactions and imparts acidic properties to the molecule.[2]

Caption: Molecular Structure of **5-Phenylthiophene-2-Carboxylic Acid**.

Table 1: Physicochemical Properties of **5-Phenylthiophene-2-carboxylic acid**

Property	Value	Reference(s)
CAS Number	19163-24-7	[1] [3]
Molecular Formula	C ₁₁ H ₈ O ₂ S	[1] [3] [4]
Molecular Weight	204.25 g/mol	[1] [4]
IUPAC Name	5-phenylthiophene-2-carboxylic acid	[4]
Appearance	Off-white crystalline solid	[1]
Melting Point	184-190 °C	[1] [5]
Boiling Point	393.6 ± 30.0 °C (Predicted)	[5]
Purity	≥ 98% (HPLC)	[1]

| Storage | 2-8°C, protect from light |[\[1\]](#)[\[5\]](#) |

Spectroscopic and Analytical Profile

Definitive identification and quality control of **5-phenylthiophene-2-carboxylic acid** rely on a combination of spectroscopic techniques.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a typical spectrum recorded in DMSO-d₆, the protons of the phenyl group appear as a multiplet between δ 7.3-7.5 (3H) and δ 7.6-7.8 (2H).[6] The thiophene ring protons present as distinct doublets, with one observed at δ 7.58 (d, J = 3.9 Hz, 1H).[6] The

acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield at approximately δ 13.15.[6]

- **Mass Spectrometry:** Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular weight, typically showing the deprotonated molecule $[M-H]^-$ at an m/z of 203.[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by features characteristic of a carboxylic acid and aromatic rings. Key absorptions include a very broad O-H stretching band from 2500–3300 cm^{-1} , an intense C=O (carbonyl) stretching vibration around 1710 cm^{-1} , and C=C stretching bands for the aromatic rings in the 1350-1530 cm^{-1} region.[7][8]
- **UV-Vis Spectroscopy:** In ethanol, the compound exhibits a maximum absorption (λ_{max}) at 310 nm, which is indicative of the extended π -conjugated system formed by the phenyl and thiophene rings.[6]

Chemical Synthesis and Reactivity

The chemical versatility of **5-phenylthiophene-2-carboxylic acid** stems from the reactivity of both the carboxylic acid group and the thiophene ring.[1] The carboxylic acid can be readily converted to esters, amides, or acid chlorides, serving as a handle for constructing more complex molecules.[9] The thiophene ring can participate in various coupling and functionalization reactions, making it a valuable synthon.[1]

Representative Synthesis Workflow

A common and efficient method for preparing **5-phenylthiophene-2-carboxylic acid** is through the saponification (hydrolysis) of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene.[6] This two-step process involves a base-mediated hydrolysis followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.

Caption: Workflow for the synthesis of **5-phenylthiophene-2-carboxylic acid** via ester hydrolysis.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the laboratory-scale synthesis of **5-phenylthiophene-2-carboxylic acid** from its methyl ester precursor.

Materials:

- 2-Methoxycarbonyl-5-phenylthiophene (1.0 eq)
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- 1 N Sodium Hydroxide (NaOH) solution
- 1 N Hydrochloric Acid (HCl) solution
- Deionized water

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-methoxycarbonyl-5-phenylthiophene (e.g., 437 mg) in a 1:1 mixture of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete dissolution of the starting ester.
- **Hydrolysis:** To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). This initiates the saponification reaction, converting the ester to its sodium carboxylate salt.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for approximately 2 hours.^[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Acidification:** After the reaction is complete, slowly add 1 N hydrochloric acid (5 mL) to the mixture while stirring.^[6] This step is critical as it protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the solution.
- **Isolation:** Collect the resulting solid precipitate by vacuum filtration.
- **Purification:** Wash the collected solid with a small amount of cold water to remove any residual salts.
- **Drying:** Dry the purified product under vacuum to yield **5-phenylthiophene-2-carboxylic acid** as a solid (typical yield: >95%).^[6]

Applications in Research and Drug Development

The thiophene moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.^[10] Thiophene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[10]

- Anti-Inflammatory Drug Discovery: **5-Phenylthiophene-2-carboxylic acid** and its derivatives are actively explored as potential anti-inflammatory and analgesic agents.^[1] The structural motif is related to known anti-inflammatory drugs, and the carboxylic acid group is a key feature for interaction with biological targets like cyclooxygenase (COX) enzymes.^[10] For instance, derivatives of the regiosomeric 5-(phenylthiophene)-3-carboxylic acid have been synthesized and evaluated as potent antirheumatic agents that suppress adjuvant-induced arthritis in preclinical models.^[11]
- Organic Electronics and Materials Science: The conjugated phenyl-thiophene backbone makes this compound a valuable building block for organic semiconductors and conductive polymers.^[1] These materials are essential for the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors.^[1]
- Synthetic Chemistry: Beyond its primary applications, it serves as a ligand in metal-catalyzed reactions and as an analytical standard for quantifying other compounds in complex mixtures.

Safety, Handling, and Storage

As a research chemical, **5-phenylthiophene-2-carboxylic acid** should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Classification: It is classified as a toxic solid.^[3] Related thiophene carboxylic acids are known to cause skin, eye, and respiratory irritation.^{[12][13]}
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^{[3][12]} Avoid breathing dust and wash hands thoroughly after handling.^{[3][14]}

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperature is between 2-8°C.[1][5]

Conclusion

5-Phenylthiophene-2-carboxylic acid is a high-value chemical intermediate with significant potential in diverse scientific fields. Its well-defined physical and chemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for complex molecular design. For drug development professionals, it offers a proven scaffold for creating novel therapeutics. For materials scientists, it provides a robust building block for functional organic materials. The continued exploration of this versatile compound is poised to yield further innovations across the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 19163-24-7: 5-Phenylthiophene-2-carboxylic acid [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [amp.chemicalbook.com]
- 6. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. nbinno.com [nbinno.com]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 11. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-phenylthiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091772#physical-and-chemical-properties-of-5-phenylthiophene-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com